molecular formula C5H10ClNO B052387 Diethylcarbamoyl chloride CAS No. 88-10-8

Diethylcarbamoyl chloride

Cat. No.: B052387
CAS No.: 88-10-8
M. Wt: 135.59 g/mol
InChI Key: OFCCYDUUBNUJIB-UHFFFAOYSA-N
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Description

Diethylcarbamoyl chloride is an organic compound with the molecular formula C5H10ClNO. It is a colorless to yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Diethylcarbamoyl chloride is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drugs, particularly those with carbamate functional groups.

    Industry: Used in the production of pesticides and herbicides

Mechanism of Action

Target of Action

Diethylcarbamoyl chloride is a chemical compound with the molecular formula (C2H5)2NCOCl . It is primarily used as a reagent in the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfoxide , an oxygenated metabolite of Disulfiram (Antabuse). Disulfiram is a drug used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol (drinking alcohol). The primary target of this compound, therefore, is the liver mitochondrial aldehyde dehydrogenase .

Mode of Action

It is known to be used in the synthesis of s-methyl-n,n-diethylthiocarbamate sulfoxide . This metabolite is capable of in vitro inactivation of liver mitochondrial aldehyde dehydrogenase , an enzyme that plays a crucial role in alcohol metabolism.

Biochemical Pathways

Given its role in the synthesis of a metabolite of disulfiram, it can be inferred that it may influence the alcohol metabolism pathway by inhibiting the enzyme aldehyde dehydrogenase .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and has a density of 1.07 g/mL at 25 °C .

Result of Action

The result of the action of this compound is the in vitro inactivation of liver mitochondrial aldehyde dehydrogenase . This enzyme is crucial for the metabolism of alcohol. Its inactivation leads to the accumulation of acetaldehyde, a toxic metabolite, which results in the unpleasant effects associated with Disulfiram treatment for alcoholism.

Action Environment

This compound is sensitive to moisture , indicating that its stability, efficacy, and action can be influenced by environmental factors such as humidity. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability. The compound is also classified as combustible , indicating that it should be handled and stored away from ignition sources.

Safety and Hazards

Diethylcarbamoyl chloride is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylcarbamoyl chloride can be synthesized through the reaction of diethylamine with phosgene. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows:

(C2H5)2NH + COCl2 → (C2H5)2NCOCl + HCl\text{(C2H5)2NH + COCl2 → (C2H5)2NCOCl + HCl} (C2H5)2NH + COCl2 → (C2H5)2NCOCl + HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosgene and diethylamine in a controlled environment. The reaction is carried out in a flow reactor at elevated temperatures to ensure high yields. The product is then purified through distillation to remove any impurities .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form diethylcarbamates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form diethylamine, hydrochloric acid, and carbon dioxide.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Dimethylcarbamoyl chloride: Similar in structure but with methyl groups instead of ethyl groups.

    Diphenylcarbamoyl chloride: Contains phenyl groups instead of ethyl groups.

    N,N-Diisopropylcarbamoyl chloride: Contains isopropyl groups instead of ethyl groups.

Uniqueness: Diethylcarbamoyl chloride is unique due to its specific reactivity and the types of products it forms. Its ethyl groups provide a balance between reactivity and stability, making it a valuable intermediate in various chemical syntheses. Compared to its methyl and phenyl analogs, this compound offers a distinct set of properties that are advantageous in certain applications .

Properties

IUPAC Name

N,N-diethylcarbamoyl chloride
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InChI

InChI=1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
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InChI Key

OFCCYDUUBNUJIB-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)Cl
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Molecular Formula

C5H10ClNO
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DSSTOX Substance ID

DTXSID0052598
Record name Diethylcarbamoyl chloride
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Molecular Weight

135.59 g/mol
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Physical Description

Liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Diethylcarbamoyl chloride
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Boiling Point

186 °C
Record name DIETHYLCARBAMOYL CHLORIDE
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Flash Point

163 - 172 °C, 325-342 °F (OPEN CUP)
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Solubility

SOL IN WATER
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Vapor Density

4.1 (Air= 1)
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Vapor Pressure

0.72 [mmHg]
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Color/Form

Liquid

CAS No.

88-10-8
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Melting Point

-32 °C
Record name DIETHYLCARBAMOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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